5-氯-1H-吲哚-2-甲酰胺

描述

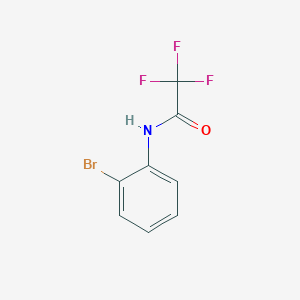

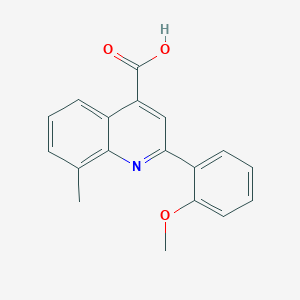

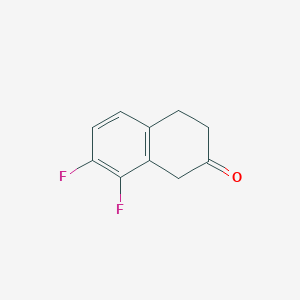

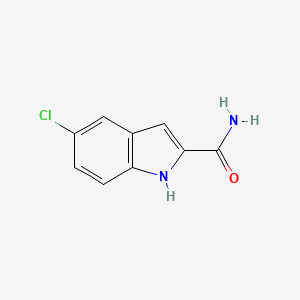

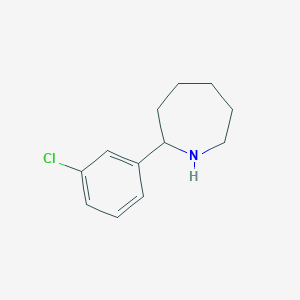

5-chloro-1H-indole-2-carboxamide is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Molecular Structure Analysis

The molecular structure of 5-chloro-1H-indole-2-carboxamide is characterized by a benzene ring fused to a pyrrole ring, with a carboxamide moiety at the 2-position and a chlorine atom at the 5-position .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用

Application as a Brain-Type Glycogen Phosphorylase Inhibitor

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

“5-chloro-1H-indole-2-carboxamide” is recognized as a potential drug for treating ischemic brain injury. It is a novel brain-type glycogen phosphorylase inhibitor that has been found to have protective properties against brain injury .

Methods of Application or Experimental Procedures

The compound was applied to mouse astrocytes in a hypoxia/reoxygenation (H/R) injury model. A gene-silencing strategy was initially applied to downregulate PYGB proteins in mouse astrocytes, which was followed by a series of cellular experiments with the compound .

Results or Outcomes

The compound was found to alleviate astrocyte H/R injury by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level . It could not obviously alleviate astrocytes H/R injury after PYGB knockdown .

Application as an Inhibitor of Human Liver Glycogen Phosphorylase a (hLGPa)

Specific Scientific Field

Pharmacology and Hepatology

Summary of the Application

A series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives were prepared and evaluated as inhibitors of human liver glycogen phosphorylase a (hLGPa) .

Methods of Application or Experimental Procedures

The compound was synthesized and its inhibitory activity against hLGPa was evaluated .

Results or Outcomes

One compound, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide, inhibited hLGPa with an IC50 of 0.90 microM .

Application as a Therapeutic for Cerebral Ischemia

Summary of the Application

“5-chloro-1H-indole-2-carboxamide” has been found to have potential therapeutic effects on cerebral ischemia-reperfusion injury .

Methods of Application or Experimental Procedures

The compound was applied to a hypoxia/reoxygenation (H/R) injury model in brain cells. The protective effect of the compound on hypoxic-ischemic brain injury was analyzed .

Results or Outcomes

The compound was found to alleviate the H/R injury of brain cells by improving cell viability, reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . It could also reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis . It could also increase the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins .

Potential Application in Brain Cancer Cells

Specific Scientific Field

Oncology

Summary of the Application

There is a suggestion that “5-chloro-1H-indole-2-carboxamide” could potentially be applied in brain cancer cells .

Methods of Application or Experimental Procedures

The proposed method of application is through an MTT assay to show the cell viability after treatment with the compound .

Results or Outcomes

The results of this potential application are not yet available as it is a suggested area of study .

未来方向

5-chloro-1H-indole-2-carboxamide has potential therapeutic effects on cerebral ischemia . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects on cerebral ischemia-reperfusion injury . This provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .

属性

IUPAC Name |

5-chloro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZILZCCGDNKAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406442 | |

| Record name | 5-chloro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-indole-2-carboxamide | |

CAS RN |

21109-01-3 | |

| Record name | 5-chloro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)

![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)